molecular formula C25H27IN6OS B10904100 2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-4-phenylbut-3-en-2-ylidene]propanehydrazide

2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-4-phenylbut-3-en-2-ylidene]propanehydrazide

Cat. No.: B10904100
M. Wt: 586.5 g/mol
InChI Key: BROYUTUZQKOFRJ-UENRBBRGSA-N
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Description

2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, an iodoaniline moiety, and a propenylidene group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of key intermediates such as 4-iodoaniline and allyl triazole derivatives. The reaction conditions often include the use of solvents like chloroform and diethyl ether, and catalysts such as palladium complexes for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the iodoaniline moiety may produce aniline derivatives.

Scientific Research Applications

2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and iodoaniline moiety play crucial roles in binding to these targets, leading to modulation of biological pathways and effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27IN6OS

Molecular Weight

586.5 g/mol

IUPAC Name

2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]propanamide

InChI

InChI=1S/C25H27IN6OS/c1-4-16-32-23(17-27-22-14-12-21(26)13-15-22)29-31-25(32)34-19(3)24(33)30-28-18(2)10-11-20-8-6-5-7-9-20/h4-15,19,27H,1,16-17H2,2-3H3,(H,30,33)/b11-10+,28-18?

InChI Key

BROYUTUZQKOFRJ-UENRBBRGSA-N

Isomeric SMILES

CC(C(=O)NN=C(C)/C=C/C1=CC=CC=C1)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I

Canonical SMILES

CC(C(=O)NN=C(C)C=CC1=CC=CC=C1)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I

Origin of Product

United States

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